molecular formula C10H9Cl3N2O2 B270789 ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE

ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE

Cat. No.: B270789
M. Wt: 295.5 g/mol
InChI Key: MTWAKBYVMJYUSU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes a hydrazono group attached to a 2,4-dichlorophenyl ring and a chloroacetic acid ethyl ester moiety.

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3/b15-9+

InChI Key

MTWAKBYVMJYUSU-OQLLNIDSSA-N

SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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